

Introduction: The Critical Role of Isotopic Purity and Stability

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Compound of Interest

Compound Name: 5-Methyl-5-propyl-2-dioxanone-d3

CAS No.: 1184973-36-1

Cat. No.: B562260

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In the landscape of pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. **5-Methyl-5-propyl-2-dioxanone-d3**, as a deuterated analog of a Carisoprodol impurity, serves as a critical internal standard for bioanalytical studies and as a reference material in impurity profiling.^{[1][2]} The integrity of quantitative data derived from its use is directly contingent on its chemical purity and stability over time. Any degradation compromises the accuracy of measurements, leading to flawed pharmacokinetic or toxicological assessments.

This guide provides a comprehensive technical framework for understanding and evaluating the stability of **5-Methyl-5-propyl-2-dioxanone-d3**. We will delve into its intrinsic chemical properties, the stabilizing effect of deuteration, potential degradation mechanisms, and a robust protocol for conducting a comprehensive stability assessment. This document is intended for researchers, analytical scientists, and quality control professionals who handle, store, and utilize this and similar SIL compounds.

Part 1: Foundational Chemistry and the Deuterium Advantage

Before designing a stability study, a fundamental understanding of the molecule's structure and the physicochemical impact of isotopic substitution is paramount.

Core Molecular Profile

5-Methyl-5-propyl-2-dioxanone-d3 is a cyclic carbonate, a derivative of 1,3-propanediol. Its core structure is the 1,3-dioxan-2-one ring. The key features are the geminal methyl and propyl groups at the C5 position, with the methyl group being trideuterated.

Property	Value	Source
IUPAC Name	5-(methyl-d3)-5-propyl-1,3-dioxan-2-one	[1]
Molecular Formula	C ₈ H ₁₁ D ₃ O ₃	[1]
Molecular Weight	161.2 g/mol	[1]
CAS Number	1184973-36-1	[1]
Physical Form	Solid or colorless to off-white oil	[3]
Key Structural Feature	Cyclic carbonate (ester) ring	[2]

The Kinetic Isotope Effect (KIE): An In-Built Stabilizer

The strategic replacement of hydrogen with deuterium is a well-established strategy in drug discovery to enhance metabolic stability.[4][5] This is due to the Deuterium Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break.[4] This seemingly minor change can significantly slow down reactions where C-H bond cleavage is the rate-determining step, such as enzymatic metabolism.[6] While the primary benefit is often seen in vivo, this enhanced bond stability can also contribute to greater resistance to certain chemical degradation pathways, thereby improving the compound's shelf life.[6][7]

Part 2: Anticipating Instability: Potential Degradation Pathways

The stability of **5-Methyl-5-propyl-2-dioxanone-d3** is predominantly governed by the chemistry of its cyclic carbonate functional group. Cyclic esters, or lactones, are susceptible to hydrolysis.[8]

Primary Degradation Mechanism: Hydrolysis

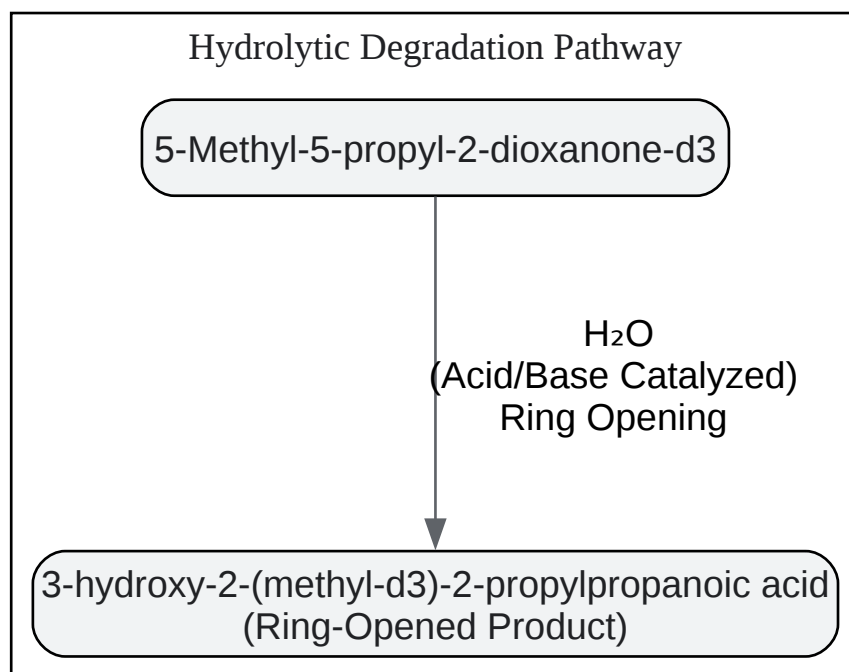
The most probable degradation pathway is the hydrolytic cleavage of the ester bond in the dioxanone ring. This reaction can be catalyzed by both acid and base and would result in a ring-opening to form 3-hydroxy-2-(methyl-d3)-2-propylpropanoic acid.

- **Acid-Catalyzed Hydrolysis:** In the presence of acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- **Base-Catalyzed Hydrolysis (Saponification):** Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a more rapid ring-opening.[8]

Given that atmospheric moisture can be a source of water, this pathway is the most critical to consider for long-term storage. The compound is noted to be moisture-sensitive.[3]

Visualization of Hydrolytic Degradation

The following diagram illustrates the primary degradation pathway for **5-Methyl-5-propyl-2-dioxanone-d3**.



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Caption: Primary hydrolytic degradation pathway.

Part 3: A Robust Framework for Stability Assessment

To empirically determine the stability and define appropriate storage conditions, a structured study involving forced degradation and long-term/accelerated testing is essential. This approach is modeled after the principles outlined in the ICH Guidelines for stability testing.[9] [10]

Study Objective

To evaluate the intrinsic stability of **5-Methyl-5-propyl-2-dioxanone-d₃** under various environmental conditions (temperature, humidity, light, pH) and to identify potential degradation products, thereby establishing a recommended re-test period and optimal storage conditions.

Experimental Workflow

The overall process involves subjecting the compound to stress, analyzing samples at specific intervals, and interpreting the data.

Caption: Workflow for stability assessment.

Part 4: Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. The inclusion of a time-zero (t=0) analysis and a control sample stored under ideal conditions (e.g., -20°C, desiccated) is critical for data integrity.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To rapidly identify likely degradation pathways and to confirm the analytical method's ability to separate degradants from the parent compound.

Methodology:

- Preparation: Prepare stock solutions of **5-Methyl-5-propyl-2-dioxanone-d3** in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 7 days.
- Photostability: Expose a solid sample to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Analysis: At the end of the exposure period, neutralize the acidic and basic samples, dissolve the solid samples, and dilute all samples to a suitable concentration for LC-MS

analysis. Compare the chromatograms to a control sample.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability by subjecting the compound to exaggerated storage conditions.^[9]

Methodology:

- **Sample Preparation:** Place accurately weighed samples of the solid compound into several vials of the intended packaging material (e.g., amber glass vials with inert caps).
- **Storage Conditions:** Place the vials in a calibrated stability chamber set to $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $75\% \text{ RH} \pm 5\% \text{ RH}$.
- **Control Sample:** Store a set of vials in a freezer at -20°C , protected from moisture.
- **Timepoints:** Pull samples for analysis at pre-determined intervals, such as $t=0$, 1, 3, and 6 months.
- **Analysis:** At each timepoint, dissolve the contents of one vial and analyze by the validated stability-indicating LC-MS method to determine the purity and quantify any degradation products.

Part 5: The Analytical Backbone: A Stability-Indicating Method

A robust analytical method is the cornerstone of any stability study. It must be able to resolve and quantify the active compound while separating it from any potential degradation products. A combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is ideal for this purpose.^[11]

LC-MS/MS Method Parameters

The following table provides a starting point for method development.

Parameter	Recommended Setting	Rationale
LC Column	C18, 2.1 x 50 mm, 1.8 µm	Provides good reversed-phase retention for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for elution.
Gradient	5% to 95% B over 5 minutes	A generic gradient to elute compounds of varying polarity.
Flow Rate	0.4 mL/min	Standard for 2.1 mm ID columns.
Column Temp.	40°C	Improves peak shape and reduces viscosity.
Ionization Source	Electrospray Ionization (ESI), Positive Mode	ESI is suitable for polar to moderately polar compounds.
MS/MS Transition	Monitor parent ion -> fragment ion	Provides high selectivity and sensitivity for quantification (e.g., using Multiple Reaction Monitoring, MRM).

Method Validation

The chosen analytical method must be validated for specificity, linearity, accuracy, precision, and limits of detection/quantitation to ensure reliable results. The key is demonstrating that the method is "stability-indicating" by showing baseline resolution between the parent peak and all peaks generated during the forced degradation study.

Part 6: Data Interpretation & Storage Recommendations

Summarizing Stability Data

Results from the stability study should be tabulated to track the purity of the compound over time under different conditions.

Table Example: Accelerated Stability Data (40°C / 75% RH)

Timepoint	Purity (%)	Major Degradant 1 (%)	Total Degradants (%)	Appearance
0 Months	99.8	< 0.05	0.2	White Solid
1 Month	99.5	0.2	0.5	White Solid
3 Months	98.9	0.7	1.1	White Solid
6 Months	97.5	1.9	2.5	Slight Off-White Solid

Establishing a Re-Test Period

The re-test period is the timeframe during which the compound is expected to remain within its quality specifications when stored under the defined conditions. This is determined by analyzing the degradation rate from the long-term and accelerated studies.

Final Storage Recommendations

Based on the physicochemical properties and anticipated degradation pathways, the following storage conditions are recommended for **5-Methyl-5-propyl-2-dioxanone-d3**:

- Temperature: Store refrigerated (2-8°C) for long-term storage to minimize thermal degradation.^[3]
- Moisture: Store in a tightly sealed container with a desiccant.^{[3][12]} The compound is a cyclic ester and is susceptible to hydrolysis.
- Light: Store in an amber or opaque vial to protect from light, although photolytic degradation is generally a lesser concern for this structure.^[12]

- Atmosphere: For maximum protection, especially for a primary reference standard, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidative degradation and exclude moisture.

Conclusion

The stability of **5-Methyl-5-propyl-2-dioxanone-d3** is robust, enhanced by the kinetic isotope effect of its deuterated methyl group. However, its cyclic carbonate structure renders it susceptible to hydrolysis. A comprehensive stability testing program, founded on the principles of forced degradation and ICH-guided accelerated/long-term studies, is essential for ensuring its integrity as an analytical standard. The cornerstone of this program is a validated, stability-indicating LC-MS method capable of accurately tracking purity over time. Adherence to the recommended storage conditions—refrigerated, desiccated, and protected from light—is critical to maximizing the shelf life and ensuring the continued accuracy of research and development activities that rely on this vital tool.

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